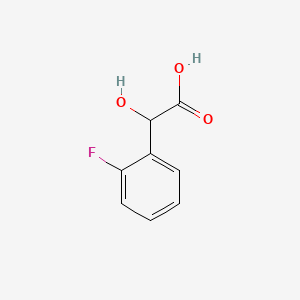

2-Fluoromandelic acid

説明

Distinctive Features of Fluorine Substitution in Mandelic Acid Analogues

The introduction of a fluorine atom onto the phenyl ring of mandelic acid creates analogues with unique properties that are of great interest in medicinal chemistry and materials science. acs.orgresearchgate.net Fluorine is the most electronegative element, and its substitution can significantly alter the electronic and physicochemical properties of a molecule. researchgate.netvulcanchem.com

One of the key features of fluorine substitution is its effect on the acidity of the carboxylic acid group and the hydroxyl group. The strong electron-withdrawing nature of fluorine can increase the acidity of the α-hydroxy position. vulcanchem.com This modification can influence the compound's reactivity and its interactions with biological targets. vulcanchem.com

Furthermore, fluorine substitution is a well-established strategy in drug design to enhance metabolic stability. acs.orgvulcanchem.com The carbon-fluorine bond is strong and not easily metabolized, which can lead to a longer biological half-life for fluorinated compounds compared to their non-fluorinated counterparts. vulcanchem.com In the context of mandelic acid analogues, this can improve their efficacy as potential therapeutic agents. The introduction of fluorine can also impact the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

From a structural perspective, fluorine substitution can lead to different crystal packing arrangements and polymorphism. For instance, the two polymorphs of 2-fluoromandelic acid have been shown to have no packing features in common, highlighting the subtle yet significant impact of fluorine on solid-state properties. rsc.org Interestingly, this compound and 3-fluoromandelic acid have been found to be isostructural in one of their polymorphic forms. rsc.orgresearchgate.net

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories, primarily focusing on its synthesis, structural characterization, and potential applications as a building block in various chemical syntheses.

A significant area of research has been the development of efficient synthetic routes to obtain both racemic and enantiomerically pure forms of this compound. Methods for its preparation include the resolution of the racemic mixture using chiral resolving agents like (-)-ephedrine and enzymatic processes utilizing hydroxynitrile lyases. google.comiucr.org These methods are crucial for accessing specific stereoisomers, which are often required for pharmaceutical applications. researchgate.net

Another important research focus is the detailed structural analysis of this compound. X-ray crystallography has been employed to determine the crystal structures of its polymorphs and its optically active forms. rsc.orgiucr.org These studies provide valuable insights into the hydrogen-bonding networks and packing motifs, which are essential for understanding its physical properties and for crystal engineering. rsc.org Spectroscopic techniques, such as NMR, are also utilized for its characterization and for studying its interactions with other molecules, for instance, in the context of chiral recognition. rsc.orgrsc.org

The application of this compound as an intermediate in organic synthesis is an ongoing area of investigation. lookchem.com Its unique electronic and structural properties make it a valuable precursor for the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals. vulcanchem.comlookchem.com Research continues to explore its utility in creating novel compounds with desired biological activities.

Structure

3D Structure

特性

IUPAC Name |

2-(2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRHIZZWWDONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382479 | |

| Record name | 2-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389-31-1 | |

| Record name | 2-Fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-DL-mandelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis of 2-Fluoromandelic Acid Enantiomers

Enzymatic Kinetic Resolution (EKR) Techniques

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer. wikipedia.orgresearchgate.net The auxiliary guides the formation of a new stereocenter, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org The majority of these auxiliaries are derived from readily available and inexpensive natural sources. researchgate.net

The application of chiral auxiliaries has been extensively explored in a variety of stereoselective transformations, including alkylation reactions, aldol reactions, and Diels-Alder reactions. researchgate.net For instance, chiral oxazolidinones, popularized by David Evans, are widely used to direct stereoselective aldol reactions, which are crucial for constructing complex molecules with multiple contiguous stereocenters. wikipedia.orgresearchgate.net In these reactions, the chiral auxiliary attached to the substrate directs the approach of the reacting molecule to one face of the enolate, leading to the formation of one diastereomer in excess. wikipedia.org

Another notable example is the use of camphor-derived chiral auxiliaries, which have been successfully employed in diastereoselective alkylation and Diels-Alder reactions. researchgate.net Similarly, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) have become common chiral auxiliaries in organic synthesis. A key advantage of many chiral auxiliary-based methods is the ability to recover and reuse the auxiliary, making the process more economical.

The table below summarizes some common chiral auxiliaries and their applications in stereoselective synthesis.

| Chiral Auxiliary | Key Applications |

| Oxazolidinones | Stereoselective aldol reactions, alkylation reactions, Diels-Alder reactions. wikipedia.orgresearchgate.net |

| Camphorsultam | Asymmetric synthesis. researchgate.net |

| Pseudoephedrine | Asymmetric alkylation. wikipedia.org |

| (SAMP)/(RAMP) | Asymmetric alkylation of aldehydes and ketones. |

| 8-Phenylmenthol | Asymmetric synthesis. wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Ene reactions. wikipedia.org |

The stereochemical outcome of a reaction mediated by a chiral auxiliary is determined by the specific steric and electronic interactions in the transition state. cyu.fr The auxiliary creates a chiral environment that favors the approach of the reagent from a specific direction, leading to the preferential formation of one diastereomer. wikipedia.org

For example, in the Evans aldol reaction, the formation of a Z-enolate is favored, which then reacts with an aldehyde through a chair-like transition state. wikipedia.org The substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. wikipedia.org This facial bias is the origin of the high diastereoselectivity observed in these reactions. researchgate.net

Theoretical and experimental studies on fluorinated oxazolidines (FOX) as chiral auxiliaries have highlighted the role of a fluorine-metal interaction in rigidifying the transition state and directing the approach of the electrophile. cyu.fr This interaction, along with a π-metal interaction, contributes to the high diastereoselectivity observed in alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr The ability to control the stereochemical outcome by modulating these non-covalent interactions is a key aspect of modern asymmetric synthesis.

Catalytic Fluorination Methodologies for this compound

The direct introduction of fluorine into organic molecules is a significant area of research, driven by the unique properties that fluorine imparts to bioactive compounds. princeton.edualtmaniacs.com Catalytic methods for fluorination are particularly desirable as they offer a more efficient and sustainable approach compared to stoichiometric methods. princeton.edu

Recent advancements have focused on the development of catalytic enantioselective fluorination reactions. For instance, metal-catalyzed approaches using palladium or silver complexes have shown promise. nih.gov Palladium-catalyzed directed electrophilic fluorination of C-H bonds has been demonstrated for arenes, utilizing directing groups to achieve regioselectivity. nih.gov Similarly, silver-catalyzed fluorination of aryl stannane derivatives has been developed, offering a method for late-stage fluorination of complex molecules. nih.gov

Organocatalysis has also emerged as a powerful tool for enantioselective fluorination. mdpi.com Amino acid-derived organocatalysts have been successfully used for the fluorination of aldehydes. nih.gov These catalysts operate through the formation of chiral enamines or iminium ions, which then react with an electrophilic fluorine source, such as Selectfluor. mdpi.com

The table below provides examples of catalytic systems used for electrophilic fluorination.

| Catalyst System | Fluorinating Agent | Substrate Type |

| Pd(OAc)₂ | N-fluoropyridinium tetrafluoroborate | Phenylpyridine derivatives nih.gov |

| Pd(OTf)₂·2H₂O | N-fluoro-2,4,6-trimethylpyridinium triflate | N-benzyltriflamide derivatives nih.gov |

| Ag₂O | F-TEDA-PF₆ | Aryl stannane derivatives nih.gov |

| Ti-TADDOL | Selectfluor® | β-ketoesters nih.gov |

| β,β-diaryl serine | Selectfluor | β-dicarbonyl compounds mdpi.com |

Hydroxyl Protection Reactions in this compound Synthesis

In the synthesis of complex molecules like this compound, it is often necessary to protect reactive functional groups, such as the hydroxyl group, to prevent unwanted side reactions. highfine.com Ester-based protecting groups are a common and effective choice for hydroxyl protection. highfine.com

Common carboxylic acid ester protecting groups include acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv). highfine.com These are typically introduced by reacting the alcohol with the corresponding acyl chloride or anhydride in the presence of a base like pyridine or triethylamine. highfine.com The choice of protecting group depends on the specific reaction conditions and the desired stability. For instance, pivaloyl groups are more sterically hindered and thus more resistant to hydrolysis than acetyl groups. highfine.com

The protection of diols can be achieved by forming cyclic acetals or ketals using aldehydes or ketones, respectively. highfine.com For example, benzylidene acetals are commonly used to protect 1,3-diols. highfine.com These protecting groups are generally stable under basic and neutral conditions but can be readily removed under acidic conditions. highfine.com

The following table outlines common hydroxyl protecting groups and their typical deprotection conditions.

| Protecting Group | Deprotection Conditions |

| Acetyl (Ac) | Basic hydrolysis (e.g., K₂CO₃, NH₃) highfine.com |

| Benzoyl (Bz) | Basic hydrolysis highfine.com |

| Pivaloyl (Piv) | More forcing basic hydrolysis highfine.com |

| Benzylidene acetal | Acidic hydrolysis, hydrogenolysis highfine.com |

| Acetone acetal (isopropylidene ketal) | Acidic hydrolysis highfine.com |

Reaction Mechanisms Involving this compound

Nucleophilic Substitutions and Additions Influenced by Fluorine

The presence of a fluorine atom on an aromatic ring significantly influences its reactivity towards nucleophilic substitution and addition reactions. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which plays a crucial role in nucleophilic aromatic substitution (SNAr) reactions. stackexchange.commasterorganicchemistry.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The electron-withdrawing fluorine atom helps to stabilize this intermediate, thereby lowering the activation energy and accelerating the reaction. stackexchange.commasterorganicchemistry.com This is why, contrary to what is observed in SN2 reactions, fluoride (B91410) is a better leaving group than other halogens in many SNAr reactions. masterorganicchemistry.com The breaking of the strong C-F bond occurs in a subsequent, faster step that restores the aromaticity of the ring. masterorganicchemistry.com

The position of the fluorine atom relative to other substituents is also critical. Electron-withdrawing groups positioned ortho or para to the leaving group provide greater stabilization of the Meisenheimer complex through resonance, leading to faster reaction rates compared to when they are in the meta position. masterorganicchemistry.com

In the context of this compound, the fluorine atom at the 2-position of the phenyl ring would activate the ring towards nucleophilic attack. While the carboxylic acid and hydroxyl groups can also influence the reactivity, the inductive effect of the fluorine atom is a key factor to consider in predicting the outcome of nucleophilic substitution reactions on the aromatic ring.

Decarboxylation Pathways and Fluorostyrene Derivatives

The decarboxylation of α-hydroxy acids like this compound can proceed through several potential pathways, although specific literature on the transformation of this compound to fluorostyrene derivatives is not extensively detailed. Generally, the thermal decomposition of α-hydroxy acids can lead to the formation of an aldehyde and carbon monoxide, or undergo intermolecular dehydration to yield lactides.

However, a plausible pathway for the formation of fluorostyrene derivatives involves a two-step process. The initial step would be the decarboxylation of this compound to produce 2-fluorobenzaldehyde. This transformation is analogous to the enzymatic decarboxylation of mandelic acid derivatives by enzymes like benzoylformate decarboxylase, which converts benzoylformate to benzaldehyde. uq.edu.au Catalytic decarboxylation of aromatic carboxylic acids using transition metals is also a known synthetic strategy. google.com

The subsequent step would involve the conversion of 2-fluorobenzaldehyde to 2-fluorostyrene. Standard olefination reactions, such as the Wittig reaction, could accomplish this transformation. While this outlines a theoretical pathway, direct, single-step decarboxylation of this compound to a styrene derivative is a more complex transformation that would involve both elimination of carbon dioxide and the hydroxyl group. The stability of the resulting fluorostyrene would be a driving factor in such a reaction.

Electronic Effects of the Ortho-Fluorine Atom on Reactivity

The presence of a fluorine atom at the ortho position on the benzene ring significantly influences the reactivity of this compound due to a combination of steric and electronic factors, a phenomenon often referred to as the "ortho-effect". google.comresearchgate.netgoogle.com

One of the most pronounced effects is on the acidity of the carboxylic acid group. Generally, ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the electronic nature of the substituent. researchgate.netnih.gov This is primarily a steric effect. The fluorine atom, along with the α-hydroxy-carboxyl group, creates steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring. google.com This disruption in coplanarity inhibits the resonance delocalization of the carboxyl group's π-electrons with the aromatic system, which in turn increases the acidity of the carboxylic proton. google.comchemscene.com

Furthermore, the fluorine atom exerts two opposing electronic effects on the aromatic ring:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond. This deactivates the ring towards electrophilic aromatic substitution.

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic π-system, which tends to direct incoming electrophiles to the ortho and para positions.

Stereochemical Control Exerted by Fluorine

The fluorine atom in this compound can exert significant control over the stereochemical outcome of reactions at the adjacent chiral center. The unique properties of fluorine, including its small size, high electronegativity, and ability to participate in hydrogen bonding and chelation, are key to this control. nih.gov

In asymmetric synthesis, fluorinated groups can act as powerful stereodirecting elements. The ortho-fluorine atom can influence the facial selectivity of an approaching reagent through several mechanisms:

Steric Hindrance: Although small for a halogen, the fluorine atom provides enough steric bulk to hinder the approach of reagents from one face of the molecule, favoring attack from the less hindered side.

Electrostatic Interactions: The highly polarized C-F bond can create a local dipole moment that electrostatically repels or attracts incoming reagents, thereby influencing the transition state geometry and favoring the formation of one stereoisomer over another.

Chelation: The fluorine atom, along with the adjacent hydroxyl and carboxyl groups, can act as a chelating center for metal catalysts. This rigid, multidentate coordination can lock the conformation of the substrate, leading to a highly ordered transition state and excellent stereocontrol in metal-catalyzed reactions. nih.gov

The use of fluorinated chiral auxiliaries is a well-established strategy in asymmetric synthesis to achieve high diastereoselectivity. nih.gov While the fluorine in this compound is part of the substrate itself, the same principles of stereoelectronic influence apply, guiding the stereochemical course of reactions such as reductions, oxidations, or substitutions at the α-carbon.

Derivatization and Analogue Synthesis of this compound

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound bearing additional substituents on the aromatic ring can be achieved through multi-step synthetic sequences, often starting from a correspondingly substituted 2-fluorobenzaldehyde. A common and effective method for converting benzaldehydes to mandelic acids is through the cyanohydrin pathway.

This general synthetic strategy can be outlined as follows:

Starting Material: A substituted 2-fluorobenzaldehyde (e.g., 4-chloro-2-fluorobenzaldehyde or 5-nitro-2-fluorobenzaldehyde) is used as the precursor.

Cyanohydrin Formation: The aldehyde is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or sodium cyanide (NaCN), to form the corresponding cyanohydrin. This reaction creates the α-hydroxy nitrile structure.

Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under acidic conditions (e.g., using concentrated hydrochloric acid) to the carboxylic acid, yielding the desired substituted this compound. researchgate.net

An alternative approach involves the resolution of a racemic mixture of the substituted mandelic acid using a chiral resolving agent, such as a chiral amine, to isolate the desired enantiomer. google.comchemscene.com

Table 1: General Synthetic Pathway for Substituted this compound Analogues

| Step | Reaction | Reagents & Conditions | Product Type |

| 1 | Cyanohydrin Formation | Substituted 2-fluorobenzaldehyde, TMSCN or NaCN/H+ | Substituted 2-fluoromandelonitrile |

| 2 | Nitrile Hydrolysis | Concentrated HCl, Heat | Racemic substituted this compound |

| 3 | (Optional) Resolution | Chiral amine (e.g., (R)-1-phenylethylamine), Crystallization | Enantiomerically pure substituted this compound |

This table represents a generalized synthetic route. Specific conditions may vary depending on the nature of the substituents on the aromatic ring.

Preparation of this compound Esters

The preparation of esters from this compound is a straightforward chemical transformation, typically accomplished via Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and the water formed during the reaction is removed.

General Procedure for Fischer Esterification: this compound is dissolved in the desired alcohol (e.g., methanol for the methyl ester, ethanol (B145695) for the ethyl ester). A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the mixture. The solution is then heated under reflux for several hours until the reaction reaches completion. After cooling, the excess alcohol is removed under reduced pressure, and the crude ester is purified, typically through extraction and distillation or chromatography.

Table 2: Synthesis of this compound Esters

| Ester Product | Alcohol | Catalyst | Typical Conditions |

| Methyl 2-fluoromandelate | Methanol | HCl or H₂SO₄ | Reflux for 8 hours |

| Ethyl 2-fluoromandelate | Ethanol | p-Toluenesulfonic acid | Reflux |

| Propyl 2-fluoromandelate | Propanol | H₂SO₄ | Heat/Reflux |

This table provides examples of common esterification reactions. Reaction times and temperatures can be optimized for specific substrates.

Chiral Resolution and Crystallization Studies

Diastereomeric Salt Formation for 2-Fluoromandelic Acid Resolution

The formation of diastereomeric salts is a classical and widely used method for resolving racemic acids and bases. libretexts.org The process involves reacting a racemic acid with an enantiomerically pure chiral base. This reaction creates a mixture of two diastereomeric salts, ((R)-acid·(R)-base) and ((S)-acid·(R)-base), which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization. libretexts.orgresearchgate.net

The choice of a resolving agent is crucial for a successful separation. Commonly used agents for acidic compounds are chiral amines, including naturally occurring alkaloids (like brucine and strychnine) and synthetic amines such as (R)-1-phenylethylamine. libretexts.orgresearchgate.net

While specific studies detailing the resolution of this compound are not prevalent, research on the closely related ortho-halomandelic acids provides significant insight. Chiral N-substituted secondary 1,2-aminoalcohols have been successfully developed for the enantioseparation of o-halomandelic acids where the halogen is chlorine, bromine, or iodine. researchgate.net Furthermore, detailed investigations into the resolution of 2-chloromandelic acid with agents like (R)-(+)-N-benzyl-1-phenylethylamine highlight the high degree of stereoselectivity that can be achieved. researchgate.net In one such study, this resolving agent selectively crystallized with one enantiomer, demonstrating a potent chiral discrimination mechanism.

The effectiveness of these agents is dictated by their ability to form a stable, less soluble salt with one enantiomer of the racemic acid, allowing it to crystallize from the solution while the more soluble diastereomeric salt remains in the mother liquor.

The mechanism of chiral recognition in diastereomeric salts is a complex interplay of intermolecular forces. While ionic bonding between the carboxylate of the acid and the ammonium group of the amine is the primary interaction, hydrogen bonds, CH/π interactions, and van der Waals forces are critical for discrimination. researchgate.net

Crystallographic analysis of the diastereomeric salts of 2-chloromandelic acid with phenylethylamine and its derivatives reveals highly organized supramolecular structures. In the less-soluble salts, a "lock-and-key" packing model is often observed, where the molecules fit together tightly within the crystal lattice, stabilized by a network of weak interactions. researchgate.net Specifically, a one-dimensional double-chain hydrogen-bonding network can form, creating hydrophobic layers that are connected by van der Waals forces. It is this efficient and energetically favorable packing in the crystal structure of one diastereomer over the other that governs the success of the resolution. researchgate.net

Enantiospecific Cocrystallization with this compound

Enantiospecific cocrystallization is a powerful alternative to diastereomeric salt formation. This technique relies on the formation of a cocrystal, a multi-component crystal held together by non-ionic interactions, between a chiral coformer and selectively one enantiomer from a racemic mixture. nih.govnih.gov This method is particularly advantageous as it can lead to a high yield of the desired enantiomer in a single crystallization step. nih.gov

Levetiracetam (B1674943) (LEV), an antiepileptic drug, has been identified as an effective coformer for the resolution of several halogenated mandelic acids. nih.gov A comprehensive study investigated the resolution of five such acids, including 2-chloromandelic acid and 4-fluoromandelic acid. nih.govresearchgate.net This research demonstrated that LEV exhibits significant and varied stereoselectivity depending on the position and type of the halogen substituent.

While the study did not include this compound, its findings on 4-fluoromandelic acid are highly informative. It was discovered that LEV selectively forms a cocrystal with the (R)-enantiomer of 4-fluoromandelic acid. nih.govresearchgate.net In contrast, for 2-chloro-, 3-chloro-, 4-chloro-, and 4-bromo-mandelic acids, LEV preferentially cocrystallized with the (S)-enantiomers. nih.gov This reversal of selectivity highlights the subtle electronic and steric effects the fluorine atom imparts on molecular recognition. The resulting cocrystal of levetiracetam and (R)-4-fluoromandelic acid was found to have a 1:2 stoichiometric ratio. academax.com

| Racemic Acid | Selective Enantiomer for Cocrystallization | Resulting Cocrystal Stoichiometry (LEV:Acid) |

|---|---|---|

| 2-Chloromandelic acid | (S) | 1:1 |

| 3-Chloromandelic acid | (S) | 1:1 |

| 4-Chloromandelic acid | (S) | 1:1 |

| 4-Bromomandelic acid | (S) | 1:2 |

| 4-Fluoromandelic acid | (R) | 1:2 |

The chiral discrimination in cocrystallization is governed by the efficiency and stability of non-covalent interactions, primarily hydrogen bonding. acs.org Levetiracetam is an effective coformer due to its two amido groups, which can act as both hydrogen bond donors and acceptors, facilitating the formation of stable cocrystals with molecules like mandelic acids that possess hydroxyl and carboxyl groups. nih.govresearchgate.net

The enantiospecificity arises because the three-dimensional arrangement of functional groups in one enantiomer allows for a more stable and geometrically favorable hydrogen-bonding network with the chiral coformer than the other enantiomer. Structural analysis of related cocrystals, such as levetiracetam with other chiral acids, often reveals robust and predictable hydrogen-bonding motifs. The difference in thermodynamic stability between the two potential diastereomeric cocrystals can be significant enough that only one forms under experimental conditions. researchgate.net The reversal of selectivity observed between 4-fluoromandelic acid and its chloro- and bromo- counterparts suggests that the high electronegativity and small size of the fluorine atom fundamentally alter the intermolecular interactions that drive cocrystal assembly. nih.gov

The efficiency of chiral resolution via cocrystallization is highly dependent on various process parameters. The optimization of these conditions is key to maximizing both the yield and the enantiomeric excess (%e.e.) of the product. Studies on the resolution of halogenated mandelic acids with levetiracetam have systematically investigated these factors. nih.govresearchgate.net

Using the resolution of 3-chloromandelic acid as a model, the following parameters were shown to be critical:

Molar Ratio: The ratio of the resolving agent to the racemate directly impacts the resolution efficiency and the optical purity of the unreacted enantiomer remaining in the solution. The optimal ratio often involves a slight excess of the racemate. researchgate.net

Equilibrium Time: Sufficient time is required for the system to reach solid-liquid equilibrium. For the 3-chloromandelic acid system, this was found to be up to 12 days. researchgate.net

Amount of Solvent: The solvent volume affects the solubility of both the starting materials and the resulting cocrystal, influencing the yield. researchgate.net

Crystallization Temperature: Lowering the temperature generally increases the yield by decreasing the solubility of the cocrystal. However, an optimal temperature must be found to balance high resolution efficiency with high optical purity. For the 3-ClMA system, -18 °C was determined to be optimal, achieving a resolution efficiency of 94%. researchgate.net

These findings demonstrate that careful control over the crystallization conditions is essential for developing an effective and efficient enantiospecific cocrystallization process.

| Parameter | Optimal Condition | Result |

|---|---|---|

| Equilibrium Time | 12 days | Resolution Efficiency: 94% %e.e. of (R)-3-ClMA in liquid phase: 63% |

| Molar Ratio (LEV:Racemate) | 55:45 | |

| Amount of Solvent (Acetonitrile) | 93 mol% | |

| Crystallization Temperature | -18 °C |

Polymorphism and Solid-State Behavior of this compound

The solid-state characteristics of this compound are governed by a delicate balance of intermolecular forces, which gives rise to potential polymorphism and distinct crystalline arrangements. The study of this compound is part of a larger investigation into how substituents on the phenyl ring of mandelic acid influence crystal packing and physicochemical properties.

Identification and Characterization of Polymorphic Forms

While specific polymorphs of this compound are not extensively detailed in isolation, the broader family of substituted mandelic acids is known for its complex polymorphic behavior. Studies on analogous compounds, such as 3-chloromandelic acid, have revealed the existence of multiple enantiopure and racemic crystal forms. ucl.ac.uk This complexity arises because numerous crystalline arrangements are thermodynamically feasible, with kinetics of nucleation and crystal growth often dictating the form that crystallizes under specific conditions. nih.gov

The crystallization of mandelic acids does not appear to follow simple predictive "crystal engineering rules." Instead, a range of thermodynamically competitive structures exists, with no clear energetic distinction between enantiopure and racemic forms. ucl.ac.uknih.gov This suggests that this compound likely possesses a similarly complex crystal energy landscape, with the potential for multiple polymorphic forms to exist, contingent on the crystallization solvent and conditions.

Glass-Forming Behavior

The potential for this compound to exhibit glass-forming behavior is an area of scientific interest. Glass formation occurs when a liquid is cooled rapidly enough to prevent crystallization, resulting in a disordered, amorphous solid state at the glass transition temperature (Tg).

Studies on other highly polar, fluorinated organic molecules have demonstrated that fluorine can play a key role in the dynamics of supercooled liquids. nih.gov Fluorine-assisted self-assembly, driven by the atom's high electronegativity and potential for weak hydrogen bond formation, can introduce peculiarities in molecular dynamics that favor glass formation. nih.gov In one study of a fluorinated polar liquid, these interactions led to a glass transition temperature of approximately 150 K. nih.gov Given the presence of the electronegative fluorine atom on the phenyl ring, it is plausible that this compound may also possess a tendency to form a glass under appropriate cooling conditions, although specific experimental data for this compound is not yet available.

Studies on Structural Relationships in Mandelic Acid Derivatives

The crystal structure of this compound is best understood within the context of the broader family of mandelic acid derivatives. Systematic studies of 21 different mandelic acids with F, Cl, Br, CH₃, and CH₃O substituents have provided a deep understanding of the structural relationships within this class of compounds. nih.gov

These studies confirm that the crystallization behavior is highly sensitive to the nature and position of the substituent on the phenyl ring. ucl.ac.uk The interplay between hydrogen bonding, phenyl ring stacking, and, in the case of halogenated derivatives, potential halogen···halogen interactions, creates a complex and diverse structural landscape. ucl.ac.uk While there are common packing motifs for the phenyl groups, the hydrogen-bonding synthons (dimers for racemates, catemers for enantiomers) are the most defining feature. The diversity of observed structures for closely related molecules highlights that crystallization is kinetically driven, and predicting the resulting structure for any given derivative, including this compound, remains a significant challenge. nih.gov

Applications in Advanced Organic Synthesis

2-Fluoromandelic Acid as a Chiral Auxiliary and Catalyst

The presence of a chiral center and the fluorine atom in this compound makes it a powerful tool for controlling the stereochemical outcome of organic reactions. It is utilized both as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction, and as a component of chiral catalysts.

Role in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. Chiral auxiliaries are a well-established strategy to achieve this. While specific examples detailing the extensive use of this compound as a chiral auxiliary in a wide range of asymmetric transformations are not broadly documented in readily available literature, the principles of using mandelic acid and its derivatives are well-established. The fluorine atom in this compound can influence the steric and electronic environment of the reaction center, potentially leading to high levels of stereoselectivity. The effectiveness of a chiral auxiliary is often determined by its ability to create a highly ordered transition state, and the unique properties of fluorine can contribute to this.

Directing Stereochemical Outcomes in Organic Reactions

The core function of a chiral auxiliary is to direct the stereochemical outcome of a reaction. By attaching this compound to a prochiral substrate, one face of the molecule can be effectively blocked, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the this compound auxiliary can be cleaved and ideally recycled. The specific interactions, such as dipole-dipole interactions involving the C-F bond, can play a crucial role in locking the conformation of the transition state, thus leading to high diastereoselectivity.

Building Block in Pharmaceutical Synthesis

The structural motif of this compound is found within several important pharmaceutical agents. Its application as a key intermediate highlights its significance in medicinal chemistry.

Synthesis of Thrombin Inhibitors

Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombotic diseases. While many direct thrombin inhibitors have been developed, the synthesis of some analogues involves building blocks derived from mandelic acid. Although a direct synthetic route for a marketed thrombin inhibitor starting from this compound is not explicitly detailed in the provided search results, the design of fluorinated dabigatran (B194492) analogues has been explored. In these studies, various fluorinated building blocks are utilized to synthesize analogues with potentially improved pharmacological properties. The synthesis of such complex molecules often involves the coupling of multiple fragments, and a fluorinated mandelic acid derivative could serve as a valuable precursor for one of these fragments.

Intermediate in the Development of β-Secretase 1 (BACE 1) Inhibitors

β-Secretase 1 (BACE1) is a primary target for the development of drugs to treat Alzheimer's disease, as it is involved in the production of amyloid-β peptides. The synthesis of verubecestat (B560084), a BACE1 inhibitor, involves a multi-step process. While the specific synthesis of verubecestat does not appear to directly utilize this compound based on the available information, the development of BACE1 inhibitors often involves the exploration of a wide range of chiral building blocks to optimize potency and pharmacokinetic properties. The structural features of this compound make it a plausible candidate for inclusion in the synthesis of novel BACE1 inhibitor scaffolds.

Application in Material Science

The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, including polarity, thermal stability, and biological activity. These changes are of considerable interest in material science for the design of advanced materials with tailored functionalities.

The synthesis of functional materials often relies on the precise arrangement of molecular building blocks. Halogenated derivatives of mandelic acid, including fluorinated analogues, have been explored as components for creating chiral coordination polymers. tandfonline.com These materials are of interest for their potential applications in enantioselective separations and catalysis.

The presence of the fluorine atom in this compound can introduce specific intermolecular interactions, such as hydrogen and halogen bonding. tandfonline.com These interactions can influence the packing and three-dimensional structure of coordination polymers, leading to the formation of unique architectures like 2D sheets and 1D chains. tandfonline.com Although direct research on this compound in this context is limited, the principles derived from studies on compounds like 3,5-difluoromandelic acid and 4-trifluoromethylmandelic acid suggest that this compound could also serve as a valuable chiral building block for the construction of novel functional coordination polymers. tandfonline.com

Table 1: Investigated Halogenated Mandelic Acid Derivatives in Chiral Coordination Polymers

| Compound | Resulting Polymer Architecture | Reference |

|---|---|---|

| (R)-2-chloromandelic acid | 1D chains and 2D sheets | tandfonline.com |

| 3,5-difluoromandelic acid | 1D chains and 2D sheets | tandfonline.com |

This table is generated based on research on related halogenated mandelic acid derivatives and illustrates the potential for this compound.

The incorporation of specific small molecules into polymer matrices is a common strategy to modify the properties of the bulk material. While there is no direct evidence of this compound being used for this purpose, the general effects of incorporating fluorinated compounds into polymers are well-documented. Fluorination can enhance thermal stability, chemical resistance, and hydrophobicity, and can also impart specific optical or electronic properties.

Theoretically, this compound could be incorporated into a polymer matrix either as a pendant group or as part of the polymer backbone through polymerization of a suitable derivative. As a pendant group, the fluorinated phenyl ring could influence the surface properties of the polymer, potentially leading to materials with low surface energy or specific recognition capabilities.

Poly(mandelic acid) (PMA) is known as a biodegradable analogue of polystyrene. nih.gov The synthesis of biodegradable polymers often involves the use of α-hydroxy acids. While research has focused on PMA and its copolymers, the influence of substituents on the phenyl ring, such as fluorine, on the properties and biodegradability of the resulting polymers is not extensively studied.

The introduction of a fluorine atom could potentially modify the degradation rate and the mechanical properties of the resulting polyester. For instance, the electronic effects of the fluorine atom might influence the susceptibility of the ester linkages to hydrolysis. However, without specific experimental data on polymers derived from this compound, these remain theoretical considerations. Research on copolymers of mandelic acid with other monomers like glycolic acid has shown that the properties of the resulting copolyesters can be tuned by controlling the monomer sequence. researchgate.net A similar approach could potentially be applied to copolymers incorporating this compound to create biodegradable materials with specific performance characteristics.

Biochemical and Biological Research

Metabolism of 2-Fluoromandelic Acid and Related Compounds

The metabolism of mandelic acid, a structural analogue of this compound, is a key area of biochemical research. Mandelic acid is a known metabolite of industrial chemicals like styrene and ethylbenzene nih.gov. The metabolic processes involving mandelic acid and its derivatives are stereoselective and involve specific enzymatic pathways.

The stereoselective metabolism of mandelic acid is significantly influenced by L-2-hydroxy-acid oxidase (HAO). Studies have focused on human and rat long-chain 2-hydroxy-acid oxidase 2 (HAO2), which catalyze the oxidation of S-mandelic acid to phenylglyoxylic acid researchgate.netnih.gov. Research has revealed species-specific differences in the catalytic efficiency of these enzymes.

Human HAO2 (hHAO2) and rat HAO2 (rHAO2) have been cloned and expressed to study their metabolic profiles with S-mandelic acid and its analogues nih.govresearchgate.net. The enzyme kinetic profiles for these enzymes vary with different substrates nih.govresearchgate.net. Interestingly, the order of catalytic efficiency for hHAO2 and rHAO2 was found to be reversed, a difference potentially attributable to variations in active amino acid residues and a specific structural region known as loop 4 in their respective crystal structures nih.govresearchgate.net. HAO enzymes are flavoproteins that utilize flavin mononucleotide (FMN) as a cofactor and are known to oxidize L-2-hydroxy acids to their corresponding keto acids researchgate.net. There are two primary isoenzymes: form A, which preferentially oxidizes short-chain aliphatic hydroxy acids, and form B, which has a preference for long-chain and aromatic hydroxy acids like mandelic acid rsc.org.

The following table presents kinetic data for the metabolism of S-mandelic acid and its analogues by human and rat HAO2 isozymes, illustrating the impact of substrate structure on enzyme activity.

| Compound | Enzyme | Km (μM) | kcat (min⁻¹) | kcat/Km (L·min⁻¹·mol⁻¹) |

|---|---|---|---|---|

| S-Mandelic acid | hHAO2-β1 | 144.1 ± 10.1 | 3.2 ± 0.1 | (2.2 ± 0.2) × 10⁴ |

| S-Mandelic acid | rHAO2-β1 | 101.3 ± 13.9 | 15.4 ± 0.8 | (15.2 ± 2.6) × 10⁴ |

| S-4-Methylmandelic acid | hHAO2-β1 | 104.9 ± 12.0 | 5.8 ± 0.3 | (5.5 ± 0.8) × 10⁴ |

| S-4-Methylmandelic acid | rHAO2-β1 | 146.9 ± 15.1 | 16.8 ± 0.8 | (11.4 ± 1.6) × 10⁴ |

| S-4-Methoxymandelic acid | hHAO2-β1 | 110.1 ± 15.6 | 1.5 ± 0.1 | (1.4 ± 0.2) × 10⁴ |

| S-4-Methoxymandelic acid | rHAO2-β1 | 109.2 ± 13.2 | 13.6 ± 0.7 | (12.5 ± 1.9) × 10⁴ |

| S-4-Chloromandelic acid | hHAO2-β1 | 100.9 ± 12.6 | 1.9 ± 0.1 | (1.9 ± 0.3) × 10⁴ |

| S-4-Chloromandelic acid | rHAO2-β1 | 107.5 ± 13.1 | 12.7 ± 0.6 | (11.8 ± 1.8) × 10⁴ |

Data adapted from studies on S-mandelic acid and its analogues.

Mandelic acid undergoes a unidirectional chiral inversion from the S-enantiomer to the R-enantiomer in humans and rats sigmaaldrich.commonarchinitiative.org. This metabolic process is of significant interest as it mirrors the inversion seen in other chiral molecules like the 2-arylpropionic acid non-steroidal anti-inflammatory drugs (profens) acs.org. For profens such as ibuprofen, the inversion of the inactive R-enantiomer to the active S-enantiomer proceeds via the formation of an acyl-CoA thioester researchgate.netresearchgate.net.

However, studies investigating the chiral inversion of mandelic acid in humans have revealed a different mechanism. While it was proposed that the pathway would be analogous to that of ibuprofen, involving the formation of S- and R-2-hydroxy-2-phenylacetyl-CoA, a key enzyme in the profen pathway, α-methylacyl-CoA racemase (AMACR), is unable to catalyze the necessary proton exchange at the α-carbon of these intermediates sigmaaldrich.com. The presence of the hydroxyl group on the 2-hydroxy-2-phenylacetyl-CoA molecule appears to prevent its epimerization by human AMACR sigmaaldrich.com. Although human acyl-CoA thioesterases can hydrolyze both S- and R-2-hydroxy-2-phenylacetyl-CoA back to mandelic acid, the inability of AMACR to act on these substrates indicates that the chiral inversion of mandelic acid follows a pathway distinct from that of ibuprofen and related drugs sigmaaldrich.comresearchgate.net.

The primary metabolic pathway for mandelic acid degradation, extensively studied in bacteria such as Pseudomonas putida, involves a sequence of enzymatic reactions mdpi.com. The pathway typically begins with the conversion of (R)-mandelate to (S)-mandelate by the enzyme mandelate racemase nih.gov. Subsequently, (S)-mandelate dehydrogenase, an oxidoreductase, oxidizes (S)-mandelate to benzoylformate (also known as phenylglyoxylic acid) nih.govmdpi.com.

This metabolite, phenylglyoxylic acid, is a key intermediate. It can then be decarboxylated by benzoylformate decarboxylase to form benzaldehyde nih.gov. The pathway continues with the oxidation of benzaldehyde by benzaldehyde dehydrogenase to yield benzoic acid, which can then enter downstream degradation pathways nih.govmdpi.com. In humans and rats, the primary metabolite of S-mandelic acid excreted in urine is phenylglyoxylic acid, confirming that oxidation is a major metabolic route researchgate.netnih.gov. Derivatives of mandelic acid can also be formed from the metabolism of adrenaline and noradrenaline by monoamine oxidase and catechol-O-methyl transferase nih.gov.

The introduction of a fluorine atom into a molecule can significantly alter its metabolic fate. Fluorine is the most electronegative element, and the carbon-fluorine bond is exceptionally strong. This often results in increased metabolic stability, as the C-F bond is resistant to cleavage by metabolic enzymes. Fluorine substitution is a common strategy in drug design to block sites susceptible to metabolic oxidation.

In the case of this compound, the fluorine atom is positioned on the phenyl ring. This substitution can influence metabolism in several ways. Firstly, it can prevent aromatic hydroxylation at the ortho-position, a common metabolic reaction for phenyl rings. Secondly, the electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule. This can affect the acidity of the carboxylic acid group and the α-hydroxyl group, which in turn can influence how the molecule interacts with the active sites of metabolic enzymes like HAO2. While specific metabolic studies on this compound are limited, the general principles of fluorine in medicinal chemistry suggest that it would likely be more resistant to certain metabolic transformations compared to unsubstituted mandelic acid, potentially leading to a longer biological half-life.

Structure-Activity Relationship (SAR) Studies

The structural features of mandelic acid analogues have a profound impact on their interaction with enzymes and their subsequent biological activity and enantioselectivity. The position and nature of substituents on the phenyl ring are critical determinants of these interactions.

Studies on the chiral separation of halogenated mandelic acid derivatives demonstrate the importance of substituent placement. For instance, in gas chromatography using cyclodextrin-based stationary phases, an ortho-substituent (as in 2-chloromandelic acid) can create steric hindrance that prevents the molecule from effectively entering the cyclodextrin (B1172386) cavity, thereby reducing chiral recognition. This provides an analogy for how an ortho-fluoro group in this compound might interact with the confined space of an enzyme's active site.

The type of halogen also plays a role. In resolution studies using the chiral resolving agent levetiracetam (B1674943), S-enantiomers of 2-chloro, 3-chloro, 4-chloro, and 4-bromo mandelic acids were selectively co-crystallized. However, with 4-fluoromandelic acid, the R-enantiomer was preferentially selected, highlighting the unique electronic and steric properties of fluorine compared to other halogens and its influence on intermolecular interactions.

Enzyme kinetic data from studies with HAO2 further illuminate these relationships. As shown in the data table (Section 5.1.1), substituents at the para-position of the phenyl ring of S-mandelic acid alter the kinetic parameters (Km and kcat) of the enzyme. For example, the introduction of a methyl, methoxy, or chloro group at the para-position results in varied catalytic efficiencies (kcat/Km) in both human and rat HAO2. This indicates that the electronic and steric properties of the substituent directly influence substrate binding and the rate of the catalytic reaction. The ortho-fluoro substituent in this compound would be expected to exert a distinct influence due to its high electronegativity and proximity to the chiral center, likely affecting the molecule's orientation within the enzyme's active site and thus influencing both the rate of oxidation and the enzyme's enantioselectivity.

Substrate Promiscuity of Enzymes Towards this compound Analogues

The ability of enzymes to act on substrates other than their native ones, a phenomenon known as substrate promiscuity, is a cornerstone of biocatalysis and drug development. In the context of this compound analogues, this property has been primarily explored in the enzymatic kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. Lipases, in particular, have demonstrated considerable promiscuity in their ability to differentiate between the enantiomers of various mandelic acid derivatives.

A notable example is the enzymatic resolution of 3-fluoromandelic acid using Lipase (B570770) PS "Amano" SD. Research has shown that immobilizing this lipase on a solid support like Celite significantly enhances its activity and stability in organic media. This improved catalytic system has been successfully employed for the robust, large-scale resolution of 3-fluoromandelic acid, yielding optically pure (R)-mandelic acids without the need for complex purification techniques.

The substrate promiscuity of lipases extends to other halogenated mandelic acid analogues as well. For instance, the enantioselective resolution of (R,S)-2-chloromandelic acid has been achieved through transesterification catalyzed by lipase AK, using vinyl acetate as the acyl donor. nih.gov This reaction demonstrates the enzyme's ability to accommodate different halogen substitutions on the phenyl ring of mandelic acid. The efficiency of such resolutions is often influenced by various reaction parameters, including the choice of organic solvent, temperature, and water content, highlighting the interplay between the enzyme's promiscuity and the reaction environment.

The following table summarizes the enzymatic resolution of different fluorinated and chlorinated mandelic acid analogues, showcasing the substrate promiscuity of lipases.

| Substrate | Enzyme | Reaction Type | Key Findings |

|---|---|---|---|

| 3-Fluoromandelic Acid | Lipase PS "Amano" SD | Kinetic Resolution | Immobilization on Celite improved activity and stability, enabling robust resolution. |

| (R,S)-2-Chloromandelic Acid | Lipase AK | Transesterification | Successful enantioselective resolution in an organic solvent. nih.gov |

These examples underscore the potential of leveraging enzyme promiscuity for the synthesis of chiral fluorinated and other halogenated mandelic acid derivatives, which are valuable building blocks in the pharmaceutical industry.

Potential Molecular Targets and Biochemical Pathways

While the primary research focus on this compound and its analogues has been in the realm of biocatalysis and chiral synthesis, their structural similarity to mandelic acid, a key metabolite in certain bacterial pathways, suggests potential interactions with specific molecular targets and modulation of biochemical pathways. The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, potentially turning it into an inhibitor or a probe for enzymes that recognize mandelic acid.

Interaction with Specific Enzymes or Receptors

The most studied molecular target for mandelic acid analogues is mandelate racemase (MR) , an enzyme found in bacteria like Pseudomonas putida that catalyzes the interconversion of (R)- and (S)-mandelate. nih.govnih.gov This enzyme is a crucial component of the mandelic acid degradation pathway. nih.gov Several fluorinated analogues have been investigated as inhibitors of MR, demonstrating specific interactions with the enzyme's active site.

One study explored the inhibitory effects of (R)- and (S)-alpha-fluorobenzylphosphonates on mandelate racemase. These compounds were found to be intermediate analogues that bind to the enzyme, although with a lower affinity compared to the non-fluorinated alpha-hydroxybenzylphosphonate at neutral pH. acs.org The binding affinity of (S)-alpha-fluorobenzylphosphonate was observed to increase at a more acidic pH, suggesting that the protonation state of the inhibitor influences its interaction with the active site residues. acs.org

Another investigation focused on a highly fluorinated substrate-product analogue, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP), as a potent competitive inhibitor of mandelate racemase. nih.gov X-ray crystallography of the enzyme-inhibitor complex revealed a novel binding mode where the inhibitor does not chelate the active site Mg2+ ion as typical substrates do. Instead, the trifluoromethyl groups interact with a flexible loop in the enzyme, and the carboxylate group bridges two key catalytic residues, Lys 166 and His 297. nih.gov This unique interaction highlights how fluorination can lead to unexpected and potent enzyme inhibition.

The table below presents data on the inhibition of mandelate racemase by various fluorinated analogues.

| Inhibitor | Enzyme | Type of Inhibition | Key Findings |

|---|---|---|---|

| (R)- and (S)-alpha-Fluorobenzylphosphonate | Mandelate Racemase | Intermediate Analogue | Binding affinity is pH-dependent. acs.org |

| 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP) | Mandelate Racemase | Competitive | Potent inhibitor with a novel binding mode that does not involve chelation of the active site Mg2+. nih.gov |

These findings illustrate that fluorinated mandelic acid analogues can serve as valuable tools for probing the active site and catalytic mechanism of mandelate racemase.

Modulation of Biochemical Pathways

The specific inhibition of mandelate racemase by fluorinated analogues suggests a direct modulation of the mandelic acid degradation pathway . This pathway, extensively studied in Pseudomonas putida, involves a series of enzymatic reactions that convert mandelic acid to central metabolic intermediates. nih.gov The key enzymes in this pathway include mandelate racemase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase. nih.gov

By inhibiting mandelate racemase, this compound analogues could effectively block the entry of mandelate into this catabolic pathway, leading to an accumulation of the mandelate substrate. This targeted inhibition could be utilized as a research tool to study the flux and regulation of this specific metabolic route.

While direct studies on the broader metabolic effects of this compound are limited, the metabolic fate of fluorinated compounds, in general, has been a subject of extensive research. The introduction of fluorine can significantly alter the metabolic profile of a molecule. researchgate.net Fluorinated compounds can act as metabolic probes, allowing researchers to trace the fate of the molecule through various biochemical transformations. mdpi.com

The strong carbon-fluorine bond generally imparts metabolic stability. nih.gov However, the metabolic fate of a fluorinated compound is highly dependent on its structure and the enzymatic machinery of the organism. researchgate.net In some cases, fluorinated molecules can be metabolized, and the presence of fluorine can influence the regioselectivity and rate of these transformations. It is plausible that this compound could be processed by other enzymes in related aromatic acid degradation pathways, potentially leading to the formation of novel fluorinated metabolites. Further research is needed to elucidate the complete metabolic fate of this compound and its potential to modulate interconnected biochemical pathways beyond the direct inhibition of the mandelate pathway.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are indispensable for resolving the enantiomers of 2-Fluoromandelic acid and quantifying its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

HPLC offers robust and versatile platforms for the analysis of chiral compounds like this compound. Both reversed-phase and chiral stationary phase methods are utilized.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a fundamental technique for assessing the purity of this compound, though not for resolving its enantiomers without a chiral additive. The method separates compounds based on their hydrophobicity. For acidic analytes like this compound, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase (e.g., C18). sielc.comnih.gov

A typical RP-HPLC method involves an isocratic mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer with phosphoric acid or a formic acid solution) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comhelixchrom.com Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides strong chromophores. helixchrom.comthermofisher.com The detection wavelength is often set around 210-235 nm to achieve high sensitivity. nih.govhelixchrom.com While this method is excellent for determining chemical purity, it cannot distinguish between the (R) and (S) enantiomers, which will co-elute as a single peak.

Table 1: Typical RP-HPLC Conditions for Analysis of Aromatic Acids

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecyl silane) |

| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., Phosphoric acid, Formic acid) sielc.com |

| Detection | UV at 210-235 nm nih.govhelixchrom.com |

| Purpose | Assessment of chemical purity (not enantiomeric separation) |

To resolve the enantiomers of this compound, HPLC with Chiral Stationary Phases (CSPs) is the most effective and widely used method. nih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and thus, separation.

Several types of CSPs are effective for separating the enantiomers of mandelic acid and its derivatives:

Polysaccharide-based CSPs : Columns with derivatized cellulose (B213188) or amylose (B160209) are highly effective. For instance, a CHIRALPAK® IC, an immobilized cellulose-based CSP, has been used to resolve derivatives like 2-chloromandelic acid, achieving baseline separation. nih.gov The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. chiraltech.com

Anion-Exchanger CSPs : Chiral selectors based on quinine (B1679958) or quinidine, such as those in CHIRALPAK QN-AX and QD-AX columns, are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The primary recognition mechanism is an ionic interaction (ion exchange) between the protonated selector and the anionic analyte, supplemented by other interactions like hydrogen bonding and steric effects. chiraltech.com

Macrocyclic Glycopeptide CSPs : Stationary phases based on antibiotics like vancomycin (B549263) can separate a wide range of chiral molecules, including amino acids and other acidic compounds. nih.gov The complex structure of these selectors provides multiple interaction points (ionic, hydrogen bonding, hydrophobic, and π-π) for chiral recognition. nih.gov

Molecularly Imprinted Polymers (MIPs) : These are custom-made polymers synthesized in the presence of a template molecule (one of the enantiomers). The resulting polymer contains cavities that are stereochemically complementary to the template, allowing for the selective retention of that enantiomer. scielo.brresearchgate.net

The mobile phase for chiral HPLC is typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as ethanol (B145695) or isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. nih.gov

Table 2: HPLC Techniques for Enantioseparation of Mandelic Acid Derivatives

| CSP Type | Example | Separation Mechanism | Typical Mobile Phase |

|---|---|---|---|

| Polysaccharide-based | CHIRALPAK® IC (Cellulose) nih.gov | Hydrogen bonding, π-π interactions | n-Hexane / Ethanol / TFA nih.gov |

| Anion-Exchanger | CHIRALPAK® QN-AX (Quinine) chiraltech.com | Ion exchange, hydrogen bonding, steric interactions chiraltech.com | Polar organic solvents with acidic/basic additives |

| Macrocyclic Glycopeptide | Vancomycin-based CSPs nih.gov | Multiple interactions (ionic, H-bonding, hydrophobic) nih.gov | Polar-ionic, reversed-phase, or normal-phase modes |

| Molecularly Imprinted Polymer | Custom-synthesized MIPs scielo.brresearchgate.net | Shape selectivity, specific binding sites scielo.br | Acetonitrile / Acetic Acid |

Gas chromatography can also be employed for the enantiomeric purity assessment of this compound, but it requires prior derivatization to increase the compound's volatility and thermal stability. mdpi.com The polar carboxylic acid and hydroxyl groups make the underivatized molecule unsuitable for GC analysis. mdpi.com

The derivatization process typically involves two steps:

Esterification of the carboxylic acid group, for example, by reaction with an alcohol (e.g., isopropanol) in the presence of an acid catalyst to form an isopropyl ester. amsterdamumc.nl

Acylation or Silylation of the hydroxyl group. The hydroxyl group can be converted to an ester (e.g., using pentafluoropropionic anhydride) or a silyl (B83357) ether (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). amsterdamumc.nl

Once derivatized, the enantiomers are separated on a chiral capillary column. Cyclodextrin-based stationary phases, such as those containing permethylated β-cyclodextrin (e.g., Chirasil-Dex), are commonly used for this purpose. mdpi.comamsterdamumc.nl The chiral cavities of the cyclodextrin (B1172386) selector allow for the formation of transient diastereomeric inclusion complexes with the derivatized enantiomers, leading to their separation.

Detection can be achieved using a Flame Ionization Detector (FID) or, for derivatives containing fluorine atoms (like pentafluoropropionyl esters), a more sensitive Electron Capture Detector (ECD). amsterdamumc.nl

Ion chromatography offers alternative methods for the analysis of this compound based on its ionic properties.

Ion Exclusion Chromatography (IEC) is a technique used to separate ionic compounds from non-ionic ones, and to separate strong acids from weak acids. diduco.com It is particularly useful for the analysis of organic acids. The stationary phase is a high-capacity cation exchange resin in the H+ form. When a sample is introduced, anions are "excluded" from the pores of the resin by Donnan exclusion and elute quickly, while protonated weak acids like this compound can penetrate the pores and are retained longer. Separation among different weak acids is based on differences in their pKa values and size. diduco.com

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. fredhutch.orgnih.gov For an acidic compound like this compound, anion exchange chromatography is used. google.com At a pH above its pKa, the molecule is deprotonated to its anionic carboxylate form. This anion can then be retained on a stationary phase containing positively charged functional groups (e.g., quaternary ammonium). scispace.com Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride) in the mobile phase or by changing the pH to neutralize the analyte. This technique is often used for purification rather than for enantiomeric analysis unless a chiral ion exchanger is used. google.com

High-Performance Liquid Chromatography (HPLC) Techniques

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's structure. nih.gov

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | - Signal for the methine proton (-CH(OH)-).- Complex multiplets for the four aromatic protons, showing coupling to each other and to the fluorine atom.- Broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are exchangeable. |

| ¹³C NMR | - Signal for the carboxylic carbon (C=O).- Signal for the methine carbon (-CH(OH)-).- Four distinct signals for the aromatic carbons, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- or three-bond C-F couplings. |

| IR Spectroscopy | - Broad O-H stretching band (approx. 2500-3300 cm⁻¹) from the carboxylic acid.- O-H stretching band (approx. 3300-3500 cm⁻¹) from the alcohol group.- Strong C=O stretching band (approx. 1700-1750 cm⁻¹) from the carboxylic acid.- C-F stretching band (approx. 1100-1250 cm⁻¹).- Bands for aromatic C=C and C-H stretching. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 170.- Fragment ion at m/z 152 due to loss of H₂O.- Fragment ion at m/z 125 due to loss of the carboxyl group (-COOH).- Characteristic fragment ion at m/z 107 (M-COOH-H₂O).- Fragment ion corresponding to the 2-fluorobenzoyl cation at m/z 123.- Fragment ion for the fluorophenyl cation at m/z 95. |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Amylose |

| Cellulose |

| 2-Chloromandelic acid |

| Ethanol |

| Formic acid |

| n-Hexane |

| Isopropanol |

| Mandelic acid |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Pentafluoropropionic anhydride |

| Phosphoric acid |

| Quinidine |

| Quinine |

| Trifluoroacetic acid (TFA) |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrations of its constituent bonds.

Based on its structure, the following characteristic peaks are expected:

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding.

The O-H stretch from the alpha-hydroxyl group typically appears as a sharper band around 3200-3600 cm⁻¹.

A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid is expected in the range of 1700-1725 cm⁻¹.

The spectrum will also feature bands for C-O stretching and O-H bending vibrations.

Vibrations associated with the aromatic ring (C=C and C-H stretching) will be present.

A key feature distinguishing it from unsubstituted mandelic acid is the C-F stretching vibration, which typically appears in the fingerprint region between 1000-1300 cm⁻¹.

While a specific peer-reviewed spectrum for this compound is not detailed in the provided search results, the analysis of its structural analogue, mandelic acid, supports these assignments. researchgate.netnist.gov The primary difference in the spectrum would be the presence of the C-F bond vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (Broad) | -COOH |

| O-H Stretch (Alcohol) | 3200-3600 | α-hydroxyl |

| C=O Stretch (Carbonyl) | 1700-1725 (Strong, Sharp) | -COOH |

| C-F Stretch | 1000-1300 | Aryl-Fluoride |

| Aromatic C=C Stretch | ~1450-1600 | Benzene Ring |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It provides information about molecular vibrations, particularly for non-polar bonds and symmetric stretches, which may be weak in IR spectra.

For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring breathing modes and other C-C bond vibrations within the phenyl group. The C=O and C-F stretches are also Raman active. Research on the parent compound, mandelic acid, has demonstrated the utility of Raman spectroscopy, particularly in analyzing the O-H stretching region, to rapidly determine chiral purity and enantiomeric excess. nih.gov This suggests a similar application could be developed for this compound, leveraging subtle differences in the spectra of its enantiomers or mixtures thereof.

| Vibrational Mode | Expected Raman Shift | Notes |

|---|---|---|

| Aromatic Ring Breathing | Strong | Characteristic of the phenyl group. |

| O-H Stretching | Present | Can be used for chiral purity analysis. nih.gov |

| C=O Stretching | Present | Complementary to the IR absorption. |

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of hydrogen atoms. Key signals would include those for the aromatic protons (split into a complex multiplet due to fluorine and proton-proton coupling), the methine proton (-CH(OH)-), and the acidic protons of the hydroxyl and carboxyl groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon, the methine carbon, and the aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F), it is an excellent nucleus for NMR analysis. huji.ac.il It offers high sensitivity and a wide range of chemical shifts that are highly sensitive to the local electronic environment. huji.ac.ilucsb.edu For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift would fall in the typical range for an aryl fluoride (B91410), and in a proton-coupled spectrum, this signal would be split into a multiplet due to coupling with the ortho, meta, and para aromatic protons. This technique is particularly powerful for confirming the presence and position of the fluorine atom on the aromatic ring.

| Nucleus | Expected Signals | Key Information Provided |

|---|---|---|

| ¹H | Aromatic multiplets, methine singlet/doublet, hydroxyl/carboxyl singlets. | Proton environment and connectivity. |

| ¹³C | Signals for carbonyl, methine, and aromatic carbons. | Carbon skeleton structure; C-F coupling. |

| ¹⁹F | A single multiplet in the aryl fluoride region. | Confirmation of fluorine presence and position. huji.ac.il |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and structural information based on its fragmentation pattern. The molecular formula of this compound is C₈H₇FO₃, corresponding to a monoisotopic mass of approximately 170.04 Da. chemspider.com

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely involve:

Loss of the carboxyl group (-COOH, 45 Da), leading to a fragment ion at m/z 125.

Formation of a fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z 123.

Loss of water (-H₂O, 18 Da) from the molecular ion.

Analysis of these fragments allows for the confirmation of the different structural components of the molecule.

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 170 | Molecular Ion [M]⁺ | [C₈H₇FO₃]⁺ |

| 125 | [M - COOH]⁺ | [C₇H₆FO]⁺ |

| 123 | Fluorobenzoyl cation | [C₇H₄FO]⁺ |

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is particularly useful for characterizing the thermal transitions of a material. A DSC thermogram plots the heat flow to or from a sample against temperature. For a pure crystalline compound like this compound, DSC analysis would show a sharp endothermic peak corresponding to its melting point. The melting point for 2-Fluoro-DL-mandelic acid has been reported as 117°C. fishersci.com The sharpness of this peak can also serve as an indicator of sample purity. DSC is also a primary technique for studying the phase behavior of cocrystals and polymorphs. researchgate.net